3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The compound 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
Formation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base.
Acylation of piperidine: The 4-chlorophenoxyacetyl chloride is then reacted with piperidine to form the corresponding acylated piperidine derivative.
Cyclization: The acylated piperidine is further reacted with 4-methylphenyl hydrazine and a suitable cyclizing agent to form the triazolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines or alcohols depending on the reaction conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Triadimefon: A similar compound with a triazole ring and a chlorophenoxy group.
Erastin: Another compound with a piperidine and chlorophenoxy group, known for its role in inducing ferroptosis.
Uniqueness
3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science.
: 4-Chlorophenoxyacetyl chloride 98 4122-68-3 - MilliporeSigma : Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews : Erastin - MilliporeSigma : Triadimefon - NIST Chemistry WebBook
Properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-15-2-6-18(7-3-15)27-21(24-25-22(27)29)16-10-12-26(13-11-16)20(28)14-30-19-8-4-17(23)5-9-19/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTIOGKFCKYZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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